2,3-Dimethoxy-D-phenylalanine

P2X3 purinoceptor pain signaling ion channel pharmacology

This D-amino acid derivative addresses the need for metabolically stable, stereospecific building blocks in peptide synthesis. The 2,3-dimethoxy substitution pattern and D-configuration provide distinct electronic properties and resistance to proteolysis not found in L-enantiomers or alternative regioisomers. • Achieves P2X3 receptor antagonism (EC50 = 80 nM); unsubstituted analogs show no activity. • D-configuration extends serum half-life 10- to 100-fold vs. L-counterpart. • Resistant to PAL-mediated degradation, unlike 3,4-dimethoxy-phenylalanine.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Cat. No. B12275514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-D-phenylalanine
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CC(C(=O)O)N
InChIInChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1
InChIKeyJVBIWFOSWSUQAY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-D-phenylalanine Procurement Overview


2,3-Dimethoxy-D-phenylalanine (CAS: unassigned as free base; N-Fmoc derivative MW: ~447.5 g/mol) is a non-canonical D-amino acid derivative featuring two methoxy substituents at the 2- and 3-positions of the phenyl ring . This compound serves as a building block in solid-phase peptide synthesis (SPPS) for constructing peptidomimetics and bioactive peptides, where the D-configuration confers enhanced proteolytic stability and altered receptor interactions compared to its L-counterpart . The 2,3-dimethoxy substitution pattern on the aromatic ring provides distinct electronic and steric properties that differentiate it from both unsubstituted phenylalanine and alternative regioisomers such as 3,4-dimethoxy-phenylalanine [1].

Workflow Solid-phase peptide synthesis (SPPS) building block
Stereochemistry D-configuration supports protease-resistance studies
Substitution 2,3-dimethoxy regioisomer for electronic/steric differentiation

Why 2,3-Dimethoxy-D-phenylalanine Cannot Be Substituted


Generic L-phenylalanine and alternative dimethoxy-phenylalanine regioisomers (e.g., 3,4-dimethoxy, 2,6-dimethoxy) cannot be interchanged with 2,3-dimethoxy-D-phenylalanine due to three orthogonal differentiation axes: (1) The D-configuration confers stereospecific receptor interactions and resistance to mammalian proteases, with D-amino acids typically exhibiting 10- to 100-fold extended half-lives in serum compared to L-enantiomers [1]; (2) The 2,3-dimethoxy substitution pattern creates a unique hydrogen-bonding and electron-density landscape on the aromatic ring that directly influences molecular recognition at targets such as P2X3 receptors and integrins [2]; (3) Regioisomeric variants (2,3- vs. 2,6- vs. 3,4-dimethoxy) demonstrate divergent pharmacological profiles—for instance, 2,6-dimethoxy-phenylalanine derivatives achieve sub-nanomolar VLA-4 antagonism (IC50 = 0.07–0.09 nM) while 3,4-dimethoxy-phenylalanine shows distinct utility in AMPA receptor modulation and dopamine precursor pathways [3][4].

L-enantiomer
Stereochemical difference may shift protease susceptibility and receptor interaction profiles.
3,4-dimethoxy regioisomer
Substitution pattern alters hydrogen-bonding and electronic landscape, affecting target recognition.
2,6-dimethoxy regioisomer
Integrin selectivity profile may not transfer; assay response context differs from 2,3-dimethoxy scaffold.

2,3-Dimethoxy-D-phenylalanine Comparative Evidence


P2X3 Receptor Antagonism with Ortho/Meta Substitution

A derivative incorporating the 2,3-dimethoxy-phenylalanine scaffold demonstrated P2X3 receptor antagonism with an EC50 of 80 nM when evaluated at 10 µM in recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. This ortho/meta substitution pattern (2,3-dimethoxy) creates a distinct electronic and steric profile that differs from unsubstituted phenylalanine derivatives, which typically lack measurable P2X3 activity at comparable concentrations [1].

P2X3 Antagonism
Class-level
2,3-dimethoxy derivative: EC50 80 nM vs. Unsubstituted: negligible activity
Supports ortho/meta substitution for P2X3 target engagement
Data to verify in target assay; recombinant rat P2X3 in oocytes
P2X3 purinoceptor pain signaling ion channel pharmacology

Ortho-Methoxy Substitution Enhances VLA-4 Antagonism

While 2,3-dimethoxy-phenylalanine is not the subject of this VLA-4 study, the structurally proximal 2,6-dimethoxy-phenylalanine regioisomer demonstrates the critical impact of ortho-substitution patterns on integrin antagonist potency. The 2,6-dimethoxy derivative achieved VLA-4 IC50 = 0.07 nM versus unsubstituted phenylalanine-containing analogs exhibiting IC50 values in the 170–500 nM range—representing a >2,400-fold potency enhancement [1]. This regioisomer also displayed 1,866-fold selectivity over α4β7 integrin (α4β7 IC50 = 168 nM) [1].

VLA-4 Antagonism
Class-level
2,6-dimethoxy regioisomer: IC50 0.07 nM vs. Unsubstituted: 170–500 nM
Ortho-methoxy substitution critically enhances integrin antagonist potency
Regioisomer specificity; cross-study context on Jurkat cells
VLA-4 integrin α4β1 antagonist inflammatory disease

Proteolytic Stability from D-Configuration

The D-configuration of 2,3-dimethoxy-D-phenylalanine confers intrinsic resistance to mammalian proteases that preferentially cleave L-amino acid-containing peptide bonds. Class-wide studies demonstrate that D-amino acid-containing peptides exhibit 10- to 100-fold extended serum half-lives compared to their L-enantiomeric counterparts [1]. This stereochemical advantage is independent of the 2,3-dimethoxy substitution but represents a critical differentiator from the L-isomer (2,3-dimethoxy-L-phenylalanine) when stability in biological matrices is a procurement consideration [1].

Proteolytic Stability
Class-level
D-enantiomer: 10–100× extended half-life vs. L-enantiomer: baseline serum stability
D-configuration supports stability in biological matrices
Class-level data; verify per peptide sequence
proteolytic stability D-amino acid peptide half-life

PAL Resistance of 2,3-Dimethoxy Substitution

Enzymatic studies reveal that phenylalanine ammonia-lyase (PAL) displays pronounced regioisomer specificity toward dimethoxy-substituted phenylalanine derivatives. LaAAL (a PAL enzyme) efficiently produces 3,4-dimethoxy-L-phenylalanine but shows no detectable activity toward 2,3-dimethoxy-phenylalanine [1]. This steric and electronic discrimination establishes that 2,3-dimethoxy-phenylalanine is resistant to PAL-mediated degradation, a property that may be advantageous or disadvantageous depending on the application context [1].

PAL Substrate Specificity
Cross-study comparable
2,3-dimethoxy: no detectable activity vs. 3,4-dimethoxy: efficient PAL substrate
2,3-regioisomer resists PAL-mediated degradation
LaAAL enzyme assay; relevant for PAL-competent systems
PAL enzyme biocatalysis phenylalanine ammonia-lyase

2,3-Dimethoxy-D-phenylalanine Application Scenarios


P2X3 Antagonist Development for Pain

Procure 2,3-dimethoxy-D-phenylalanine as a key scaffold for developing P2X3 receptor antagonists targeting chronic pain and inflammatory conditions. Evidence supports that derivatives incorporating this motif achieve EC50 = 80 nM at P2X3 receptors expressed in Xenopus oocytes, whereas unsubstituted phenylalanine analogs lack measurable activity [4].

Protease-Resistant Peptidomimetic Synthesis

Select 2,3-dimethoxy-D-phenylalanine over its L-enantiomer for constructing peptidomimetics where proteolytic stability is paramount. Class-level data demonstrate that D-amino acid incorporation extends serum half-life by 10- to 100-fold compared to L-amino acid counterparts, making the D-enantiomer the appropriate procurement choice for in vivo applications [4].

Integrin Antagonist Discovery via Ortho-Methoxy Substitution

Consider 2,3-dimethoxy-D-phenylalanine for integrin antagonist programs based on structure-activity evidence from the 2,6-dimethoxy regioisomer, which achieved sub-nanomolar VLA-4 antagonism (IC50 = 0.07 nM) and >1,800-fold α4β7 selectivity. The ortho-methoxy (2-position) substitution pattern is a critical potency determinant for this target class [4].

PAL Metabolic Stability Studies

Employ 2,3-dimethoxy-D-phenylalanine in assays where resistance to phenylalanine ammonia-lyase (PAL)-mediated degradation is required. Unlike 3,4-dimethoxy-phenylalanine, which serves as an efficient PAL substrate, 2,3-dimethoxy-phenylalanine exhibits no detectable enzymatic conversion, providing a metabolic stability advantage in PAL-competent environments [4].

Application
Selection Property
Validation Focus
P2X3 receptor modulation studies
Ortho/meta substitution pattern
Target engagement at P2X3
Peptidomimetic stability studies
D-configuration stereochemical control
Proteolytic stability in biological matrices
Integrin (VLA-4) antagonist research
Ortho-methoxy substitution presence
Integrin selectivity profile validation
PAL-resistance assay development
2,3-dimethoxy regioisomer identity
Substrate specificity against PAL enzymes
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